Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate
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Overview
Description
Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate is an organic compound with the molecular formula C9H7Br2IO2 It is a derivative of benzoic acid, featuring bromine and iodine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate typically involves multi-step organic reactions. One common method starts with the iodination of methyl benzoate to introduce the iodine atom at the 5-position. This is followed by bromination reactions to introduce bromine atoms at the 3-position and the bromomethyl group at the 2-position. The reaction conditions often involve the use of bromine (Br2) and a suitable catalyst such as iron(III) bromide (FeBr3) for the bromination steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and intermediate purification steps can also be employed to enhance the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Mechanism of Action
The mechanism by which Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate exerts its effects involves its ability to undergo various chemical reactions. The bromine and iodine atoms can participate in electrophilic and nucleophilic reactions, allowing the compound to interact with a wide range of molecular targets. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-2-(bromomethyl)propionate: Similar in structure but lacks the iodine atom, making it less reactive in certain coupling reactions.
Methyl 3-bromo-2-(bromomethyl)benzoate: Similar but without the iodine substituent, affecting its reactivity and applications.
Uniqueness
Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and versatility in chemical synthesis. The iodine atom, in particular, allows for more efficient coupling reactions and the formation of complex molecular structures .
Properties
IUPAC Name |
methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2IO2/c1-14-9(13)6-2-5(12)3-8(11)7(6)4-10/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAGPZLXUFZXGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)I)Br)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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